An In-depth Technical Guide to 1-(4-Ethylphenyl)piperazine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(4-Ethylphenyl)piperazine: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)piperazine, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, structural features, synthesis protocols, and spectroscopic characterization. We will delve into the causality behind experimental choices, ensuring a robust understanding of this valuable synthetic building block.
Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, enhancing interactions with biological targets.[2] The piperazine moiety is often employed as a hydrophilic group to optimize the pharmacokinetic properties of a drug candidate or as a rigid linker to correctly orient pharmacophoric elements for target engagement.[1][3]
Derivatives such as 1-(4-Ethylphenyl)piperazine are valuable intermediates, allowing for the systematic exploration of structure-activity relationships (SAR) by providing a stable core onto which various functional groups can be appended. The 4-ethylphenyl group offers a moderate lipophilic character, influencing the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Understanding the chemical behavior and synthesis of this specific intermediate is crucial for its effective application in designing next-generation therapeutics for a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[4]
Molecular Structure and Conformation
1-(4-Ethylphenyl)piperazine consists of a piperazine ring linked via one of its nitrogen atoms to the para position of an ethylbenzene ring.
Caption: 2D Structure of 1-(4-Ethylphenyl)piperazine.
Crystallographic studies of related phenylpiperazine derivatives confirm that the six-membered piperazine ring predominantly adopts a stable chair conformation .[2] This conformation minimizes steric strain and positions the substituents on the nitrogen atoms in either axial or equatorial positions, which can influence their reactivity and interaction with biological macromolecules.
Physicochemical Properties
Precise experimental data for 1-(4-Ethylphenyl)piperazine is not widely published, as it is primarily a synthetic intermediate. However, its properties can be reliably estimated from closely related analogs and computational models.
| Property | Value | Source / Comment |
| CAS Number | 100366-87-0 | Identifier |
| Molecular Formula | C₁₂H₁₈N₂ | - |
| Molecular Weight | 190.28 g/mol | [5][6] (Calculated) |
| Appearance | Expected to be a solid or oil | Analogs like 1-(4-ethoxyphenyl)piperazine are white solids.[7] The parent piperazine is a solid.[8] |
| Boiling Point (est.) | > 280 °C | Estimated based on analogs. 1-Phenylpiperazine has a bp of 286 °C. The ethyl group will slightly increase this value. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (Ethanol, Chloroform, DMF) | Based on the general solubility of N-aryl piperazines and the parent piperazine molecule.[8] |
| pKa (est.) | ~8.5 - 9.0 (for the secondary amine) | The pKa of the distal NH group is expected to be slightly lower than that of piperazine itself due to electronic effects. |
Synthesis and Mechanistic Considerations
The most direct and industrially relevant synthesis of N-aryl piperazines involves the cyclization reaction between a substituted aniline and bis(2-chloroethyl)amine.[9] This method provides a reliable route to 1-(4-Ethylphenyl)piperazine from commercially available starting materials.
Caption: Synthetic workflow for 1-(4-Ethylphenyl)piperazine.
Mechanistic Rationale
The reaction proceeds via a two-step nucleophilic substitution mechanism.
-
Initial Alkylation: The primary amine of 4-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbons of bis(2-chloroethyl)amine. This forms a diaryl diethylamine intermediate. This step is typically performed under reflux in a high-boiling solvent like 1-butanol.
-
Cyclization: Anhydrous potassium carbonate (K₂CO₃) is added as a base. Its primary role is to deprotonate the secondary amine of the intermediate adduct. This generates a more potent internal nucleophile, which then undergoes an intramolecular Sₙ2 reaction, attacking the second chloroethyl group and displacing the chloride ion to form the six-membered piperazine ring. The prolonged reflux time is necessary to drive this cyclization to completion.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process monitoring and final product characterization.
Materials:
-
4-Ethylaniline (1.0 eq)
-
Bis(β-chloroethyl)amine hydrochloride (1.0 eq)
-
1-Butanol (solvent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (0.5 eq)
-
Silica Gel G (for TLC)
-
Appropriate solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)
-
Appropriate solvents for recrystallization (e.g., Ethanol, Acetone)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 eq), bis(β-chloroethyl)amine hydrochloride (1.0 eq), and 1-butanol (approx. 5-10 mL per gram of aniline).
-
Initial Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 24 hours.
-
Expertise Note: This initial phase forms the non-cyclized intermediate. Driving this step towards completion before adding the base minimizes side reactions.
-
-
Base Addition and Cyclization: Cool the reaction mixture slightly. Carefully add powdered anhydrous potassium carbonate (0.5 eq). Resume refluxing and continue for an additional 48 hours.
-
In-Process Control (TLC): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture should be spotted against the 4-ethylaniline starting material. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant.
-
Workup: After completion, filter the hot reaction mixture to remove inorganic salts (K₂CO₃ and KCl).
-
Isolation: Allow the filtrate to cool to room temperature, then cool further in an ice bath. The product, 1-(4-ethylphenyl)piperazine hydrochloride, may precipitate. Collect the solid by filtration. Wash the solid with cold 1-butanol and then diethyl ether to remove residual impurities.
-
Free-Basing (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., 2M NaOH) to pH >12, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization and Interpretation
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established values for closely related structures and chemical principles.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.
-
Aromatic Protons (δ 6.8-7.2 ppm): The ethylphenyl group will exhibit a classic AA'BB' system, appearing as two doublets. The two protons ortho to the piperazine ring (δ ~6.8-6.9 ppm) will be upfield compared to the two protons ortho to the ethyl group (δ ~7.0-7.1 ppm) due to the electron-donating nature of the nitrogen atom.
-
Piperazine Protons (δ ~3.1 ppm and ~3.0 ppm): The protons on the piperazine ring will appear as two distinct triplets or broad multiplets. The four protons adjacent to the aromatic ring (N-CH₂) are typically slightly downfield (~3.1 ppm) compared to the four protons adjacent to the NH group (~3.0 ppm).
-
Ethyl Group Protons (quartet, δ ~2.6 ppm; triplet, δ ~1.2 ppm): The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl group. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene group. A similar pattern is observed in a related structure.[10]
-
Amine Proton (δ ~1.5-2.5 ppm): The N-H proton will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework.
-
Aromatic Carbons (δ 115-150 ppm): Six distinct signals are expected. The ipso-carbon attached to the nitrogen will be the most downfield (~149-151 ppm). The ipso-carbon attached to the ethyl group will be around 130-135 ppm. The remaining four aromatic CH carbons will appear between 115-130 ppm.
-
Piperazine Carbons (δ ~50 ppm and ~46 ppm): The four carbons adjacent to the phenyl ring are expected around 49-51 ppm, while the four carbons adjacent to the NH group are slightly upfield at ~45-47 ppm.[2]
-
Ethyl Group Carbons (δ ~28 ppm and ~16 ppm): The methylene carbon (-CH₂) is expected around 28 ppm, and the terminal methyl carbon (-CH₃) around 16 ppm.[11]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 190 , corresponding to the molecular weight of the compound.[5][6]
-
Key Fragments: The primary fragmentation pathway involves cleavage of the piperazine ring. Expect to see significant fragments corresponding to the loss of parts of the piperazine ring and the ethyl group. A prominent fragment at m/z = 133 is likely, corresponding to the [CH₃CH₂C₆H₄N(CH₂)]⁺ fragment.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
N-H Stretch (3200-3300 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the secondary amine.
-
Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch (<3000 cm⁻¹): Strong peaks in the 2800-2980 cm⁻¹ range correspond to the C-H bonds of the piperazine and ethyl groups.
-
C-N Stretch (1200-1350 cm⁻¹): A strong band in this region arises from the aryl-nitrogen bond.
-
Aromatic C=C Bends (1500-1600 cm⁻¹): Peaks in this region confirm the presence of the benzene ring.
Applications in Research and Development
1-(4-Ethylphenyl)piperazine is not an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. Its value lies in its utility as a scaffold. The secondary amine of the piperazine ring is a convenient nucleophile, allowing for its reaction with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) to generate large libraries of derivative compounds for high-throughput screening. This strategy is fundamental to modern drug discovery, enabling the rapid identification of lead compounds with potential therapeutic activity across numerous target classes.[1][3]
Safety and Handling
As a substituted piperazine, 1-(4-Ethylphenyl)piperazine should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Toxicity: Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Some can act as sensitizers.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) for the compound before use.
References
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Yathirajan, H. S., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]
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PubChem. 1-Ethyl-4-phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. Piperazine. Wikimedia Foundation. Available at: [Link]
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PubChem. (R)-2-(4-Ethylphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]
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Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
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RSC Publishing. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]
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ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
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Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
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Taylor & Francis Online. (2022). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]
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PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]
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PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2014). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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